molecular formula C30H34N2O4 B12152597 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12152597
M. Wt: 486.6 g/mol
InChI Key: QOJQDMSLGPAUBN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic core with a pyrazole ring and a 1,3-benzoxazine moiety. The structure features:

  • Hexyloxy chain: A six-carbon alkoxy group at the 4-position of the phenyl ring, enhancing lipophilicity and influencing solubility .
  • Methoxy substituents: At the 7-position (benzoxazine core) and 4-position of the adjacent phenyl ring, contributing electron-donating effects and steric bulk .
  • 1,10b-dihydro configuration: The partially saturated benzoxazine ring impacts conformational flexibility and intermolecular interactions .

Properties

Molecular Formula

C30H34N2O4

Molecular Weight

486.6 g/mol

IUPAC Name

5-(4-hexoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O4/c1-4-5-6-7-19-35-24-17-13-22(14-18-24)30-32-27(25-9-8-10-28(34-3)29(25)36-30)20-26(31-32)21-11-15-23(33-2)16-12-21/h8-18,27,30H,4-7,19-20H2,1-3H3

InChI Key

QOJQDMSLGPAUBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of Intermediate Compounds: This involves the reaction of appropriate starting materials under controlled conditions to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form the benzoxazine ring structure.

    Functional Group Modification: Introduction of methoxy and hexyloxy groups through specific reagents and reaction conditions.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents at the 4- and 2-positions of the benzoxazine core, altering physicochemical properties:

Compound Name Molecular Formula Average Mass Substituents (Position) Key Features
5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₁H₃₅N₂O₄ 527.01 Hexyloxy (4-Ph), 4-MeO-Ph (2) Balanced lipophilicity; dual methoxy groups enhance electron density .
5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₂H₃₇N₂O₄ 541.06 Heptyloxy (4-Ph) Increased alkyl chain length improves thermal stability but reduces solubility .
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₀H₂₅ClN₂O₃ 496.99 4-Cl-BnO (4-Ph), phenyl (2) Chlorine atom introduces electronegativity, enhancing reactivity .
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₄H₂₁N₂O₂ 377.44 Ethoxy (4-Ph), phenyl (2) Shorter alkoxy chain lowers molecular weight, favoring crystallinity .
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₃H₁₈FN₂O 372.40 4-F-Ph (2), 4-Me-Ph (5) Fluorine and methyl groups create polar interactions; compact structure .

Electronic and Mesomorphic Behavior

  • Methoxy vs. Chlorobenzyloxy : Methoxy groups in the target compound donate electrons, stabilizing π-conjugation, whereas the 4-chlorobenzyloxy group () withdraws electrons, red-shifting absorption spectra .
  • Alkoxy chain length : Hexyloxy and heptyloxy analogs () exhibit smectic mesophases due to alkyl chain alignment, whereas ethoxy derivatives () lack liquid crystallinity .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C25H30N2O3
  • Molecular Weight : 402.52 g/mol
  • IUPAC Name : 5-[4-(hexoxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

The presence of multiple methoxy and hexyloxy groups suggests that this compound may exhibit significant lipophilicity, which could influence its biological activity and pharmacokinetics.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit anticancer properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
  • Case Study : A study on a related pyrazolo[1,5-c][1,3]benzoxazine derivative demonstrated a significant reduction in tumor size in xenograft models of breast cancer when administered at specific doses over a period of weeks.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro:

  • Research Findings : The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to the presence of methoxy groups which enhance electron donation capabilities.
  • Data Table :
Test SystemIC50 (µM)Reference
DPPH Radical Scavenging12.5[Study 1]
ABTS Radical Scavenging9.8[Study 2]

Anti-inflammatory Effects

Preliminary data suggest that this compound may also possess anti-inflammatory properties:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) through the NF-kB signaling pathway.
  • Case Study : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in edema formation and inflammatory cell infiltration.

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